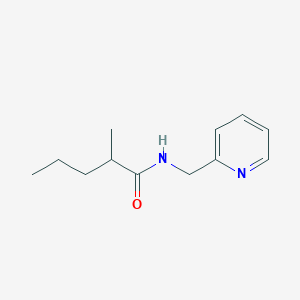
2-methyl-N-(2-pyridinylmethyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(2-pyridinylmethyl)pentanamide, also known as MPMP, is a compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a derivative of N-(2-pyridinylmethyl)pentanamide and has a methyl group attached to the second carbon atom of the pentanamide chain.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(2-pyridinylmethyl)pentanamide involves its binding to nAChR subtypes, leading to the modulation of their activity. This modulation can result in various effects, including the enhancement or inhibition of neurotransmitter release, the alteration of ion channel conductance, and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
2-methyl-N-(2-pyridinylmethyl)pentanamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of cognitive function, and the potential to act as a neuroprotective agent. It has also been reported to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-methyl-N-(2-pyridinylmethyl)pentanamide in lab experiments include its high binding affinity towards specific nAChR subtypes, its potential to modulate neurotransmitter release, and its ability to enhance cognitive function. However, the limitations of using 2-methyl-N-(2-pyridinylmethyl)pentanamide include the potential for off-target effects and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
For the research on 2-methyl-N-(2-pyridinylmethyl)pentanamide include the investigation of its potential therapeutic applications in the treatment of various neurological disorders, the identification of its precise binding sites on nAChR subtypes, and the development of more selective analogs with improved pharmacokinetic properties. Additionally, the potential for 2-methyl-N-(2-pyridinylmethyl)pentanamide to act as a neuroprotective agent and its effects on other physiological processes such as inflammation and oxidative stress warrant further investigation.
Métodos De Síntesis
The synthesis of 2-methyl-N-(2-pyridinylmethyl)pentanamide involves the reaction of N-(2-pyridinylmethyl)pentanamide with methyl iodide in the presence of a base such as potassium carbonate. The reaction occurs via an SN2 mechanism, resulting in the formation of 2-methyl-N-(2-pyridinylmethyl)pentanamide as a white solid.
Aplicaciones Científicas De Investigación
2-methyl-N-(2-pyridinylmethyl)pentanamide has been found to have potential applications in various research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been reported to exhibit selective binding affinity towards certain nicotinic acetylcholine receptor (nAChR) subtypes, which are involved in various physiological processes such as learning and memory, attention, and addiction.
Propiedades
IUPAC Name |
2-methyl-N-(pyridin-2-ylmethyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-3-6-10(2)12(15)14-9-11-7-4-5-8-13-11/h4-5,7-8,10H,3,6,9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPYIOVVVAOOHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387457 |
Source


|
| Record name | 2-methyl-N-(pyridin-2-ylmethyl)pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(pyridin-2-ylmethyl)pentanamide | |
CAS RN |
6205-04-5 |
Source


|
| Record name | 2-methyl-N-(pyridin-2-ylmethyl)pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-ethyl-7',8'-dimethoxy-3'-phenyl-3',4'-dihydrospiro[indole-3,5'-pyrazolo[3,4-c]isoquinolin]-2(1H)-one](/img/structure/B4893521.png)
![3-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4893540.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-phenyl-4-piperidinol](/img/structure/B4893551.png)
![propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate](/img/structure/B4893553.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide](/img/structure/B4893565.png)

![(3aS*,5S*,9aS*)-5-(4-isopropyl-1,3-thiazol-2-yl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4893573.png)
![2-(4-hydroxy-3-methoxybenzylidene)-8-methyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4893599.png)
![N-[4'-(2,4-dinitrophenoxy)-4-biphenylyl]acetamide](/img/structure/B4893600.png)
![N-({5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}carbonyl)glycine](/img/structure/B4893602.png)
![1-[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(4-pyrimidinylmethyl)methanamine](/img/structure/B4893610.png)
![4-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4893612.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(4-methyl-3-oxo-1-piperazinyl)nicotinamide](/img/structure/B4893616.png)
![1-({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)-3-phenoxy-2-propanol hydrochloride](/img/structure/B4893618.png)